Cas no 915921-48-1 (3-(Butyrylamino)-4-methylbenzoic Acid)

3-(Butyrylamino)-4-methylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Butyramido-4-methylbenzoic acid
- 3-(butanoylamino)-4-methylbenzoic acid
- 3-(Butyrylamino)-4-methylbenzoic acid
- 3-butanamido-4-methylbenzoic acid
- DTXSID00589300
- CS-0315399
- 3-(butyrylamino)-4-methylbenzoicacid
- 915921-48-1
- 3-Butyramido-4-methylbenzoicacid
- MFCD08569892
- VS-03782
- AKOS000104604
- STK401396
- BBL013361
- ALBB-003562
- 3-(Butyrylamino)-4-methylbenzoic Acid
-
- MDL: MFCD08569892
- Inchi: InChI=1S/C12H15NO3/c1-3-4-11(14)13-10-7-9(12(15)16)6-5-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16)
- InChI Key: QAVYNANBVVTTPC-UHFFFAOYSA-N
- SMILES: CCCC(NC1=C(C=CC(C(O)=O)=C1)C)=O
Computed Properties
- Exact Mass: 221.10500
- Monoisotopic Mass: 221.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.4Ų
- XLogP3: 1.6
Experimental Properties
- PSA: 66.40000
- LogP: 2.50480
3-(Butyrylamino)-4-methylbenzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B810783-50mg |
3-(Butyrylamino)-4-methylbenzoic Acid |
915921-48-1 | 50mg |
$ 65.00 | 2022-06-06 | ||
TRC | B810783-10mg |
3-(Butyrylamino)-4-methylbenzoic Acid |
915921-48-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
TRC | B810783-100mg |
3-(Butyrylamino)-4-methylbenzoic Acid |
915921-48-1 | 100mg |
$ 80.00 | 2022-06-06 | ||
1PlusChem | 1P00GU5Q-1g |
3-(Butyrylamino)-4-methylbenzoic acid |
915921-48-1 | 95% | 1g |
$35.00 | 2025-02-27 | |
A2B Chem LLC | AH84782-1g |
3-(Butyrylamino)-4-methylbenzoic acid |
915921-48-1 | 95% | 1g |
$35.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386069-1g |
3-Butyramido-4-methylbenzoic acid |
915921-48-1 | 95+% | 1g |
¥664.00 | 2024-04-25 | |
eNovation Chemicals LLC | Y1253682-1g |
3-(butyrylamino)-4-methylbenzoic acid |
915921-48-1 | 95% | 1g |
$85 | 2025-02-21 | |
Matrix Scientific | 030814-500mg |
3-(Butyrylamino)-4-methylbenzoic acid |
915921-48-1 | 500mg |
$95.00 | 2023-09-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386069-5g |
3-Butyramido-4-methylbenzoic acid |
915921-48-1 | 95+% | 5g |
¥2310.00 | 2024-04-25 | |
A2B Chem LLC | AH84782-5g |
3-(Butyrylamino)-4-methylbenzoic acid |
915921-48-1 | 95% | 5g |
$111.00 | 2024-07-18 |
3-(Butyrylamino)-4-methylbenzoic Acid Related Literature
-
Zichao Zhang,Qi Xu,Bingqiang Cao RSC Adv., 2015,5, 61631-61638
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
Additional information on 3-(Butyrylamino)-4-methylbenzoic Acid
Professional Introduction to 3-(Butyrylamino)-4-methylbenzoic Acid (CAS No. 915921-48-1)
3-(Butyrylamino)-4-methylbenzoic acid (CAS No. 915921-48-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, exhibits potential applications in various biochemical pathways and therapeutic interventions. The combination of the butyrylamino and methylbenzoic acid moieties imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of 3-(Butyrylamino)-4-methylbenzoic acid consists of a benzoic acid backbone substituted with a butyramide group at the third position and a methyl group at the fourth position. This arrangement contributes to its solubility characteristics and interaction potential with biological targets. The presence of the butyrylamino moiety suggests possible roles in modulating enzyme activity, particularly those involving acyl-CoA derivatives, which are crucial in metabolic processes.
In recent years, research has highlighted the significance of benzoic acid derivatives in medicinal chemistry. Specifically, compounds containing the benzoic acid scaffold have been explored for their anti-inflammatory, analgesic, and antioxidant properties. The introduction of functional groups such as the butyrylamino side chain enhances the compound's ability to interact with biological systems, offering new avenues for therapeutic development. Studies have demonstrated that modifications in this region can significantly alter pharmacokinetic profiles, leading to improved bioavailability and target specificity.
The synthesis of 3-(Butyrylamino)-4-methylbenzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. The use of modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) has facilitated rigorous characterization of the compound, confirming its structural integrity.
The pharmacological potential of 3-(Butyrylamino)-4-methylbenzoic acid has been investigated in several preclinical studies. Notably, its derivatives have shown promise in inhibiting key enzymes involved in pain signaling pathways, such as cyclooxygenase-2 (COX-2). The methylbenzoic acid component may contribute to its ability to modulate inflammatory responses by interacting with peroxisome proliferator-activated receptors (PPARs), which are central regulators of lipid metabolism and immune function.
In addition to its role in pain management, 3-(Butyrylamino)-4-methylbenzoic acid has been explored for its potential applications in neuroprotective therapies. Research indicates that certain benzoic acid derivatives can cross the blood-brain barrier and exert protective effects against neurodegenerative diseases. The presence of the butyrylamino group may facilitate these interactions by enhancing lipophilicity while maintaining solubility, thereby optimizing brain penetration.
The compound's structural features also make it a valuable scaffold for drug discovery programs aimed at addressing metabolic disorders. By serving as a precursor for more complex molecules, 3-(Butyrylamino)-4-methylbenzoic acid can be modified to target specific metabolic pathways implicated in conditions such as diabetes and obesity. Recent advancements in computational chemistry have enabled virtual screening approaches to identify novel analogs with enhanced pharmacological profiles.
Ethical considerations and regulatory compliance are paramount when developing new pharmaceutical agents like 3-(Butyrylamino)-4-methylbenzoic acid. Rigorous toxicological assessments must be conducted to evaluate potential side effects and ensure safety before human trials can commence. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the translation of laboratory findings into clinical applications, fostering innovation while adhering to stringent regulatory standards.
The future prospects for 3-(Butyrylamino)-4-methylbenzoic acid are promising, with ongoing research focusing on optimizing its synthetic routes and exploring new therapeutic indications. The integration of artificial intelligence (AI) into drug discovery workflows has further enhanced the efficiency of identifying promising candidates for further development. By leveraging machine learning algorithms to predict molecular properties, researchers can prioritize compounds like this one based on their potential efficacy and safety profiles.
In conclusion, 3-(Butyrylamino)-4-methylbenzoic acid (CAS No. 915921-48-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and multifaceted biological activities. Its role as a versatile intermediate underscores its importance in developing novel therapeutics across various medical disciplines. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of medicinal chemistry innovation.
915921-48-1 (3-(Butyrylamino)-4-methylbenzoic Acid) Related Products
- 76208-99-6(3-(propionylamino)benzoic Acid)
- 99855-49-9(4-(butyrylamino)benzoic Acid)
- 6946-14-1(3-Acetamido-4-methylbenzoic acid)
- 76209-00-2(3-(Butyrylamino)benzoic Acid)
- 19165-26-5(2-propanamidobenzoic Acid)
- 35354-86-0(N-(Acetoacetyl)anthranilic acid)
- 79564-74-2(3-(Dodecanoylamino)benzoic acid)
- 941580-20-7(4-(5-BROMO-3-FLUOROPYRIDIN-2-YL)MORPHOLINE)
- 913689-08-4(2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic Acid)
- 1261839-86-4(2-Methoxy-3-(trifluoromethoxy)benzyl bromide)




